molecular formula C15H10Cl2N4 B2622262 4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine CAS No. 30369-21-2

4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine

Cat. No.: B2622262
CAS No.: 30369-21-2
M. Wt: 317.17
InChI Key: MFJNBKWLTNOOAW-UHFFFAOYSA-N
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Description

4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine typically involves the reaction of 4-chlorobenzonitrile with cyanuric chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated through crystallization. The overall reaction can be represented as follows:

C6H4ClCN+C3N3Cl3+NaOHC15H9Cl2N5+NaCl+H2O\text{C}_6\text{H}_4\text{ClCN} + \text{C}_3\text{N}_3\text{Cl}_3 + \text{NaOH} \rightarrow \text{C}_15\text{H}_9\text{Cl}_2\text{N}_5 + \text{NaCl} + \text{H}_2\text{O} C6​H4​ClCN+C3​N3​Cl3​+NaOH→C1​5H9​Cl2​N5​+NaCl+H2​O

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Complexation: It can form complexes with metal ions, which can alter its chemical and physical properties.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, and various amines are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

The major products formed from these reactions include substituted triazines, oxidized derivatives, and metal complexes

Scientific Research Applications

4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Bis(4-chlorophenyl)-2-aminopyrimidine
  • 4,6-Bis(4-chlorophenyl)-2-chloropyrimidine
  • Bis(4-chlorophenyl) sulfone

Uniqueness

4,6-Bis(4-chlorophenyl)-1,3,5-triazin-2-amine is unique due to its triazine core, which imparts distinct chemical properties compared to pyrimidine or sulfone derivatives. Its ability to form stable complexes with metal ions and undergo various chemical reactions makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

4,6-bis(4-chlorophenyl)-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N4/c16-11-5-1-9(2-6-11)13-19-14(21-15(18)20-13)10-3-7-12(17)8-4-10/h1-8H,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJNBKWLTNOOAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC(=N2)N)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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